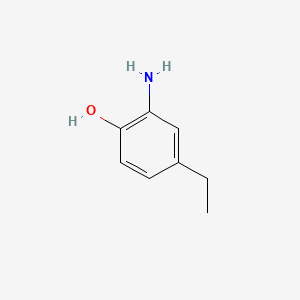

2-Amino-4-ethylphenol

説明

Historical Context and Discovery

The first documented synthesis of 2-amino-4-ethylphenol dates to the mid-20th century, though its systematic characterization emerged later. Early studies focused on its role as a derivative of 4-ethylphenol, a compound with natural occurrences in wine and beer. By the 2000s, advancements in crystallography enabled precise structural analysis. A 2006 study by Dey et al. resolved its crystal structure using supramolecular synthon approaches, confirming hydrogen-bonded networks critical to its stability. Patent literature from 2016 further refined synthetic protocols, emphasizing efficiency and scalability.

Position in the Aminophenol Compound Family

Aminophenols are aromatic compounds featuring both amine and hydroxyl groups. This compound distinguishes itself through its ethyl substituent, which influences electronic and steric properties. Key comparisons with related compounds include:

The ethyl group enhances lipophilicity, altering solubility and intermolecular interactions compared to unsubstituted aminophenols.

Significance in Organic Chemistry Research

This compound serves as a model system for studying non-covalent interactions. Its crystal structure, resolved via X-ray diffraction, reveals O-H⋯N hydrogen bonds and π-π stacking, informing supramolecular design principles. Industrially, it acts as an intermediate in synthesizing specialty chemicals. For example, patents describe its use in producing sulfonated derivatives like 2-amino-4-(ethylsulfonyl)phenol, a precursor for pharmaceuticals and agrochemicals.

Table 1: Key Research Applications

特性

IUPAC Name |

2-amino-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYIMOTPSTGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240603 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-11-2 | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M2KNE3TLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of 2-Nitro-4-ethylphenol Precursor

The reduction of nitroarenes to aromatic amines is a cornerstone of 2-amino-4-ethylphenol synthesis. This method begins with the nitration of 4-ethylphenol, where concentrated nitric acid introduces a nitro group at the ortho position relative to the hydroxyl group. The reaction is typically conducted at 0–15°C to minimize polysubstitution.

Friedel-Crafts alkylation of phenol with ethyl chloride or ethyl bromide in the presence of AlCl₃ generates 4-ethylphenol. Subsequent nitration with a mixture of HNO₃ and H₂SO₄ yields 2-nitro-4-ethylphenol, which is isolated via extraction with ethyl acetate and recrystallization.

Catalytic Hydrogenation Conditions

The nitro group in 2-nitro-4-ethylphenol is reduced to an amine using hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol or methanol. Reaction temperatures of 50–60°C ensure complete conversion within 3–5 hours. Post-reaction filtration removes the catalyst, and the product is purified via vacuum distillation or column chromatography. This method achieves yields of 66–72% with >98% purity.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C (0.1 eq) |

| Solvent | Ethanol |

| Temperature | 55°C |

| Pressure | 1 atm H₂ |

| Reaction Time | 3 hours |

Diazotization-Substitution Pathways

Diazonium Salt Formation

Adapted from sulfonylphenol syntheses, this route starts with 2-aminophenol. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt. The intermediate is stabilized in an aqueous medium to prevent decomposition.

Nucleophilic Substitution with Ethyl Sources

Unlike sulfonyl group introductions, ethyl substitution requires electrophilic reagents. In a modified approach, the diazonium salt reacts with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −78°C. The Grignard reagent displaces the diazo group, forming 4-ethylphenol after hydrolysis. Subsequent amination via Ullmann coupling with ammonia and CuI catalyst introduces the amine group at the ortho position. This multistep process yields 45–50% overall.

Reaction Scheme

- Diazotization :

$$ \text{2-Aminophenol} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium Chloride} $$ - Alkylation :

$$ \text{Diazonium Chloride} + \text{EtMgBr} \rightarrow \text{4-Ethylphenol} $$ - Amination :

$$ \text{4-Ethylphenol} + \text{NH}_3 \xrightarrow{\text{CuI}} \text{this compound} $$

Azide-Mediated Cyclization and Reduction

Azide Intermediate Synthesis

A patent describing 2-amino-4-sulfonylphenols provides a template for azide-based routes. 2-Azidophenol is synthesized by treating 2-aminophenol with sodium azide (NaN₃) and hydrochloric acid. The azide group serves as a directing group for subsequent ethyl introduction.

Ethyl Group Introduction and Reduction

Heating 2-azidophenol with ethyl iodide (C₂H₅I) and a copper(I) catalyst in dimethylformamide (DMF) at 100°C facilitates C–H ethylation. The azide group is then reduced using triphenylphosphine (PPh₃) in water, yielding this compound. This method avoids high-pressure hydrogenation but requires careful control over stoichiometry to prevent over-alkylation.

Optimization Challenges

- Regioselectivity : Competing para- and meta-ethylation byproducts necessitate chromatographic purification.

- Azide Stability : Thermal decomposition risks require inert atmospheres and low-heat reflux.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 66–72 | >98 | Low | High |

| Diazotization | 45–50 | 95 | Moderate | Moderate |

| Azide Reduction | 55–60 | 90 | High | Low |

The nitro-reduction route is industrially preferred due to its simplicity and scalability. Diazotization-substitution offers flexibility for derivatives but suffers from lower yields. Azide methods, while innovative, face scalability hurdles due to hazardous intermediates.

科学的研究の応用

Hair Dyes

One of the primary applications of 2-amino-4-ethylphenol is in oxidative hair dye formulations. Research conducted by the Scientific Committee on Consumer Safety (SCCS) indicates that this compound is used as a colorant due to its ability to form stable dyes when oxidized. The SCCS has evaluated its safety profile, concluding that it can be safely used in hair dye products under specified conditions .

Table 1: Safety Assessment of this compound in Hair Dyes

| Parameter | Value |

|---|---|

| Median Lethal Dose (mg/kg) | <2000 (in preliminary tests) |

| Skin Absorption Rate | 12.8 µg/cm² (with hydrogen peroxide) |

| Bioavailability | <1.6 µg/cm² detected in serum |

Bioconjugation in Drug Development

This compound has been explored for its potential in bioconjugation processes. It can react selectively with biomolecules, facilitating the development of drug delivery systems and targeted therapies. Studies have demonstrated that it can form stable conjugates with proteins, enhancing their therapeutic efficacy .

Neurological Studies

Recent research has indicated that metabolites derived from compounds similar to this compound may influence neurological health. For instance, studies have shown correlations between gut microbiome-derived phenols and neurological conditions, suggesting that such compounds could be investigated further for their potential therapeutic roles .

Table 2: Impact of Phenolic Compounds on Neurological Health

| Study Focus | Findings |

|---|---|

| Autism Spectrum Disorders | Reduction in anxiety behaviors linked to phenolic metabolites |

| Neurodegeneration | Accumulation of phenols correlated with myelin sheath degradation |

Synthesis of Specialty Chemicals

This compound serves as a precursor in the synthesis of various specialty chemicals, including dyes and pigments used in textiles and plastics. Its reactivity allows it to be employed in creating complex molecular structures that are valuable in industrial applications .

Case Study 1: Hair Dye Formulation Efficacy

A study involving a commercial hair dye formulation containing this compound was conducted to evaluate its efficacy and safety. The results indicated that the compound effectively penetrated the hair shaft, providing long-lasting color without significant adverse effects on scalp health .

Case Study 2: Bioconjugation Efficiency

In a bioconjugation study, researchers tested the efficiency of this compound in modifying protein structures for targeted drug delivery. The results showed high conversion rates of protein modifications, indicating its potential utility in pharmaceutical applications .

作用機序

The mechanism of action of 2-Amino-4-ethylphenol involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenolic hydroxyl group can undergo oxidation-reduction reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

類似化合物との比較

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

2-Amino-4-chlorophenol: Contains a chlorine atom instead of an ethyl group.

2-Amino-4-nitrophenol: Contains a nitro group instead of an ethyl group.

Uniqueness: 2-Amino-4-ethylphenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, distinguishing it from its analogs.

生物活性

2-Amino-4-ethylphenol (CAS Number: 94109-11-2) is an aromatic amine that has garnered attention for its potential biological activities. This compound is structurally related to other aminophenols and has been studied for its roles in various biological systems, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound features an amino group that can engage in hydrogen bonding and a phenolic hydroxyl group capable of undergoing oxidation-reduction reactions. These characteristics enable the compound to interact with various biological molecules, influencing cellular processes and pathways. The compound's mechanism of action involves:

- Hydrogen Bonding : The amino group forms hydrogen bonds with nucleophilic sites on proteins and nucleic acids.

- Oxidation-Reduction Reactions : The phenolic hydroxyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Fungal Inhibition : The compound demonstrated significant antifungal activity against several soil-borne phytopathogenic fungi, such as Rhizoctonia solani and Fusarium graminearum. It disrupts the cell membrane integrity of these fungi, leading to cell death .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Rhizoctonia solani | 0.4 mmol | Disruption of cell membrane |

| Fusarium graminearum | 0.5 mmol | Induction of cytoplasmic leakage |

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage.

Study on Neurological Effects

A notable study examined the relationship between this compound metabolism and neurological health. It was found that gut microbiota-derived metabolites, including this compound, could influence neurological functions. Elevated levels of 4-Ethylphenol (a related compound) in plasma were correlated with behavioral changes in autistic children, suggesting a potential link between microbial metabolism and neurological outcomes .

Antifungal Efficacy

In a controlled experiment assessing the antifungal efficacy of this compound, researchers treated soybean plants infected with Phytophthora sojae. The results indicated that treatment with the compound significantly reduced zoospore attachment and germination, effectively controlling root rot diseases .

Applications in Research

The diverse biological activities of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new drug formulations.

- Agricultural Science : Its antifungal properties suggest applications in developing eco-friendly agricultural treatments.

- Biochemical Research : The compound's ability to modify proteins through chemoselective reactions opens avenues for bioconjugation techniques in protein engineering .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-ethylphenol, and how can purity be ensured?

- Methodological Answer : The synthesis of aromatic amines like this compound typically involves reducing nitro precursors (e.g., 2-nitro-4-ethylphenol) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) under controlled conditions . Post-reduction, purification via recrystallization from hot water or alcohols (e.g., ethanol) is recommended to achieve >97% purity. Monitor reaction progress using TLC or HPLC, and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, ethyl acetate) to determine optimal solvents for reactions or assays. Similar compounds show moderate solubility in alcohols .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to track degradation products over time .

- Melting Point : Compare observed values (e.g., 130–135°C for analogs) with literature to verify consistency .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 3.0–4.0 ppm for ethyl and amino groups) and FTIR (N-H stretch ~3300 cm⁻¹, phenolic O-H ~3200 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ ~280 nm) to assess purity. Use C18 columns and mobile phases like acetonitrile/water .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 153.1 for C₈H₁₁NO) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature), cell lines, or solvent effects. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify non-linear or threshold effects.

- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic assays vs. cell-based readouts) .

Q. What computational strategies predict the molecular interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., tyrosinase or cytochrome P450). Prioritize hydrogen bonding (amino/phenolic groups) and hydrophobic interactions (ethyl group) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes in physiological conditions.

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methoxy groups) on activity using datasets from analogs .

Q. What methodologies assess the genotoxicity and metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Genotoxicity : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 fraction). Compare to structurally similar compounds like 4-[(4-ethoxyphenyl)amino]phenol, which showed mutagenic potential in bacterial systems .

- Metabolic Profiling : Use LC-MS/MS to identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites in hepatocyte incubations .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency. Monitor byproduct formation (e.g., over-reduction to cyclohexanol derivatives) .

- Solvent Optimization : Compare yields in protic (ethanol) vs. aprotic solvents (THF). Include additives like ammonium formate to enhance reduction rates .

- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of nitro group conversion .

Q. What experimental designs are recommended for in vivo pharmacological studies of this compound?

- Methodological Answer :

- Dosing Regimens : Start with acute toxicity studies (OECD 423) in rodents to determine LD₅₀. For chronic studies, administer via oral gavage at 10–100 mg/kg/day for 28 days .

- Biomarker Analysis : Measure liver/kidney function markers (ALT, creatinine) and oxidative stress indicators (MDA, GSH) .

- Tissue Distribution : Use radiolabeled ¹⁴C-2-Amino-4-ethylphenol and autoradiography to quantify accumulation in target organs .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .

- Spill Management : Neutralize spills with activated charcoal or vermiculite. Avoid water to prevent contamination .

- Waste Disposal : Collect in sealed containers labeled "Hazardous Organic Waste" for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。